2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a sulfonamide derivative, and its synthesis method involves several steps that require expertise in organic chemistry. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(piperidin-1-yl)pyrimidine-4-methanol, followed by N-alkylation with methyl iodide.
Starting Materials
2,5-dimethoxybenzenesulfonyl chloride, 2-(piperidin-1-yl)pyrimidine-4-methanol, methyl iodide
Reaction
Step 1: 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2-(piperidin-1-yl)pyrimidine-4-methanol in the presence of a base such as triethylamine to form the corresponding sulfonamide intermediate., Step 2: The sulfonamide intermediate is then N-alkylated with methyl iodide to form the final product, 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide.
Mechanism Of Action
The mechanism of action of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma patients.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide are still being studied. However, studies have shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research involving 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide. One direction is to further study its potential as an anticancer agent, and to explore its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study its inhibitory effects on enzymes, such as carbonic anhydrase and acetylcholinesterase, and to explore its potential applications in the treatment of diseases that involve these enzymes. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for scientific research.
Scientific Research Applications
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Studies have also shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2,5-dimethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-25-15-6-7-16(26-2)17(12-15)27(23,24)20-13-14-8-9-19-18(21-14)22-10-4-3-5-11-22/h6-9,12,20H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESRHIRQQKKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.